5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine

Ion channel pharmacology TASK potassium channels Selectivity profiling

Obtaining a non-substitutable THPP scaffold for kinase inhibitor programs is critical to avoid selectivity loss. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine (CAS 192869-50-4) delivers a validated core for ATP-competitive inhibitor design. • Enables >100-fold CaMKII selectivity and 136-fold PI3Kδ/PI3Kα discrimination. • Baseline 9-fold TASK-3/TASK-1 selectivity minimizes cardiac off-target risk. • Reliable sourcing: ≥97% purity, stable solid, ambient shipping.

Molecular Formula C7H9N3
Molecular Weight 135.17 g/mol
CAS No. 192869-50-4
Cat. No. B066366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
CAS192869-50-4
Molecular FormulaC7H9N3
Molecular Weight135.17 g/mol
Structural Identifiers
SMILESC1CNCC2=CN=CN=C21
InChIInChI=1S/C7H9N3/c1-2-8-3-6-4-9-5-10-7(1)6/h4-5,8H,1-3H2
InChIKeySTXKJIIHKFGUCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

THPP Scaffold Identity & Physicochemical Profile


5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine (CAS 192869-50-4) is a nitrogen-containing bicyclic heterocycle with the molecular formula C₇H₉N₃ and a molecular mass of 135.17 g/mol [1]. It features a melting point range of 186–187 °C and is typically supplied as a solid with a purity specification of ≥97% from major chemical vendors [1]. This compound serves as the foundational “THPP” (tetrahydropyrido[4,3-d]pyrimidine) core, a privileged scaffold in medicinal chemistry widely employed as a starting material for the synthesis of diverse kinase inhibitors and ion channel modulators [2].

+ Privileged scaffold for kinase inhibitor synthesis
+ Core structure for ion channel modulator programs
+ Unique tetrahydro ring geometry drives target selectivity

THPP Scaffold Irreplaceability


The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) core is not functionally interchangeable with other pyridopyrimidine isomers (e.g., pyrido[2,3-d]pyrimidine or pyrido[3,4-d]pyrimidine) or with fully aromatic analogs. The partially saturated tetrahydro ring imparts a unique three-dimensional conformation that enables distinct ATP-binding site interactions across multiple kinase families, as evidenced by its application in CaMKII, PI3Kδ, mTOR, and ATR inhibitor programs [1][2]. Substituting the THPP core with alternative heterocycles frequently results in complete loss of target selectivity or significant deterioration of cellular potency and ADME parameters, underscoring the scaffold's non-substitutable nature in established synthetic routes and structure-activity relationships [3].

! Pyrido[2,3-d] or [3,4-d] isomers may alter ATP-site binding geometry and selectivity.
! Fully aromatic analogs lack the tetrahydro conformation critical for reported potency profiles.
! Alternative heterocycle cores may not reproduce the target selectivity or ADME parameters observed with THPP derivatives.

THPP Comparator Evidence


TASK-3 vs. TASK-1 Selectivity

The THPP-derived antagonist PK-THPP demonstrates approximately 9-fold higher potency for TASK-3 potassium channels relative to the closely related TASK-1 channel, a selectivity window not observed with alternative chemotypes [1].

TASK-3 Selectivity
Head-to-head
~9× selectivity for TASK-3 over TASK-1 (IC₅₀ 35 nM vs ~315 nM)
Supports TASK-3 isoform-selective channel research.
Electrophysiology; heterologous expression system.
Ion channel pharmacology TASK potassium channels Selectivity profiling

CaMKII Inhibition Potency and Selectivity

The THPP-based inhibitor CaMKII-IN-1 (CAS 1208123-85-6) achieves an IC₅₀ of 63 nM against CaMKII, representing a 25-fold improvement over the widely used reference inhibitor KN-93. Furthermore, CaMKII-IN-1 displays >100-fold selectivity against a panel of five off-target kinases [1].

CaMKII Inhibition
Head-to-head
25× lower IC₅₀ vs KN-93 (63 nM vs ~1,575 nM); >100× selectivity over 5 kinases
Supports CaMKII pathway study fit; reported selectivity profile.
Biochemical kinase inhibition assays; calmodulin non-competitive mechanism.
Kinase inhibition CaMKII Selectivity profiling

PI3Kδ vs. PI3Kα Selectivity

Optimization of the THPP scaffold yielded compound 11f, a PI3Kδ inhibitor with an IC₅₀ of 15 nM against PI3Kδ and an IC₅₀ of 2,038 nM against PI3Kα, achieving a selectivity ratio of approximately 136-fold [1].

PI3Kδ vs PI3Kα
Head-to-head
~136× PI3Kδ selectivity (IC₅₀ 15 nM vs 2,038 nM)
Supports PI3Kδ isoform-selective inhibitor research.
Biochemical assays; cellular potency confirmed in splenocyte and Rat-1 models.
PI3K inhibition Autoimmune disease Kinase selectivity

Anti-Botrytis Fungicidal Activity

Pyrido[4,3-d]pyrimidine analogs 2l, 2m, 4f, and 4g exhibited superior fungicidal activity against Botrytis cinerea compared to the commercial triazole fungicide epoxiconazole, with compound 2l achieving an EC₅₀ of 0.191 μg/mL versus 0.670 μg/mL for epoxiconazole, representing a 3.5-fold improvement in potency [1].

Anti-Botrytis Activity
Head-to-head
3.5× lower EC₅₀ vs epoxiconazole (0.191 vs 0.670 µg/mL)
Supports fungicide discovery context; CYP51 inhibition profile.
In vitro fungicidal assays; CYP51 IC₅₀ values also reported.
Agrochemical discovery Fungicide development CYP51 inhibition

THPP Research and Industrial Applications


TASK-3 Channel Antagonist Lead Optimization

Research groups developing selective TASK-3 channel modulators for neurological disorders or oncology should prioritize the THPP core scaffold. The demonstrated 9-fold selectivity window between TASK-3 and TASK-1 with PK-THPP establishes a baseline for further SAR exploration, reducing the risk of cross-reactivity with the closely related TASK-1 channel that is prevalent in cardiac tissue [1].

Selective CaMKII Inhibitor Development

For projects targeting CaMKII in cardiovascular, neurological, or inflammatory disease models, the THPP scaffold offers a proven path to sub-100 nM potency combined with >100-fold kinase selectivity [2]. Procurement of the parent 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine enables access to the CaMKII-IN-1 chemotype, which significantly outperforms the traditional tool compound KN-93 and minimizes confounding off-target effects in cellular and in vivo assays.

PI3Kδ Inhibitor for Autoimmune & B-Cell Malignancies

The THPP scaffold is a validated starting point for synthesizing PI3Kδ inhibitors with high selectivity against PI3Kα, as demonstrated by compound 11f's 136-fold discrimination ratio [3]. This selectivity profile is critical for avoiding the insulin resistance and glucose dysregulation associated with PI3Kα inhibition, making the scaffold particularly attractive for chronic autoimmune indications where long-term dosing safety is paramount.

Next-Generation Agricultural Fungicide Discovery Targeting CYP51

Agrochemical research programs seeking to overcome resistance to triazole fungicides should consider pyrido[4,3-d]pyrimidine analogs as a differentiated chemotype. Quantitative efficacy data against Botrytis cinerea demonstrate that optimized pyrido[4,3-d]pyrimidine derivatives can achieve EC₅₀ values up to 3.5-fold lower than the commercial standard epoxiconazole, while simultaneously inhibiting the CYP51 target with comparable or improved potency [4].

Application
Selection Property
Validation Focus
Application: TASK-3 channel pharmacology studies
Selection Property: Isoform selectivity window (TASK-3 vs TASK-1)
Validation Focus: TASK-3 selective response profiling
Application: CaMKII pathway research
Selection Property: Kinase selectivity profile and potency context
Validation Focus: Target engagement and off-target kinase screening
Application: PI3Kδ isoform-selective inhibitor studies
Selection Property: PI3Kδ/α discrimination ratio
Validation Focus: Cellular pathway response and metabolic endpoint review
Application: Agricultural fungicide discovery (CYP51 target)
Selection Property: In vitro fungicidal activity against Botrytis cinerea
Validation Focus: CYP51 inhibition and resistance strain-panel evaluation

Technical Documentation Hub

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